

# An In-depth Technical Guide to the Physical and Chemical Properties of Iodofenphos

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## Compound of Interest

Compound Name: Iodofenphos

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **Iodofenphos**, an organothiophosphate insecticide. The information is curated to support research, development, and safety assessments. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.

## Core Physical and Chemical Properties

**Iodofenphos** presents as a pale yellow liquid or white crystalline solid.<sup>[1][2][3]</sup> It possesses a mild odor.<sup>[1][4]</sup> The stability of **Iodofenphos** is notable in neutral to weakly acidic or alkaline environments; however, it is unstable in the presence of concentrated acids and alkalis.

## Quantitative Data Summary

The following tables summarize the key physical and chemical parameters of **Iodofenphos**.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> Cl <sub>2</sub> IO <sub>3</sub> PS
Molecular Weight	413.00 g/mol
CAS Number	18181-70-9
Physical Description	Pale yellow liquid or white solid
Melting Point	72-76 °C
Vapor Pressure	8.25 x 10 <sup>-7</sup> mm Hg at 20-25 °C (0.11 mPa at 20°C)
Density	1.87 - 2.0 g/cm <sup>3</sup> at 20 °C
Log P (Octanol/Water)	5.51

Solubility	Value at 20 °C
Water	<2 mg/L (practically insoluble)
Acetone	450 g/L
Toluene	450 g/L
Dichloromethane	810 g/L
Methanol	30 g/L
Octan-1-ol	30 g/L
Xylene	Soluble
Alcohol	Slightly soluble

## Experimental Protocols

Detailed experimental protocols for the determination of the above-listed physical and chemical properties are not extensively available in the public domain. However, standard methodologies such as those outlined by the OECD (Organisation for Economic Co-operation and

Development) or the EPA (Environmental Protection Agency) are typically employed for regulatory submissions.

For instance, the octanol-water partition coefficient (Log P), a critical parameter for predicting environmental fate and bioaccumulation, is often determined using the shake-flask method or High-Performance Liquid Chromatography (HPLC). The shake-flask method involves dissolving the substance in a mixture of n-octanol and water and then measuring its concentration in each phase after equilibrium is reached. The HPLC method estimates the Log P based on the retention time of the substance on a column with a nonpolar stationary phase. Given the high Log P value of **Iodofenphos** (5.51), which indicates high lipophilicity, the slow-stirring method would be a more suitable alternative to the shake-flask method to avoid the formation of microdroplets that can lead to inaccurate results.

Solubility is typically determined by methods such as the flask method, where an excess of the substance is equilibrated with the solvent at a constant temperature, followed by the determination of the concentration of the substance in the saturated solution.

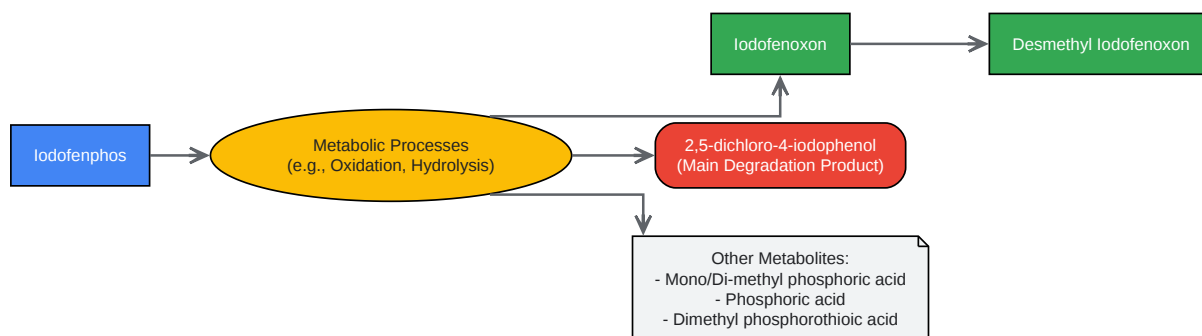
The vapor pressure of a substance with a low volatility like **Iodofenphos** is commonly measured using techniques such as gas saturation (effusion) or vapor pressure balance.

## Metabolic Pathway and Degradation

**Iodofenphos**, as an organophosphate insecticide, functions by inhibiting acetylcholinesterase. Its metabolism and environmental degradation are critical for understanding its toxicological profile and environmental impact. In biological systems and the environment, **Iodofenphos** undergoes degradation primarily through the cleavage of the aryl ester bond. This process is influenced by both abiotic and biotic factors.

The primary metabolite identified is 2,5-dichloro-4-iodophenol. In rats, over 80% of an administered dose of **Iodofenphos** is eliminated in the urine within 24 hours. Urinary metabolites, in addition to the main degradation product, include Iodofenoxon, desmethyl Iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.

Below is a diagram illustrating the metabolic breakdown of **Iodofenphos**.



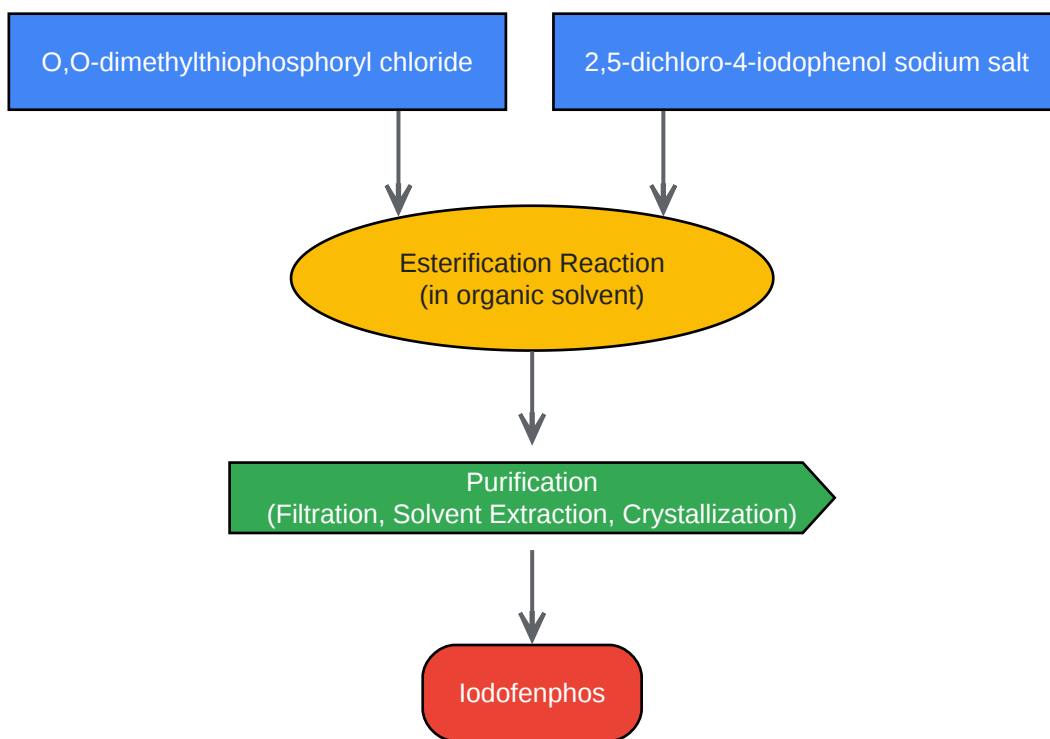
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Caption: Metabolic pathway of **Iodofenphos**.

## Synthesis Workflow

The commercial production of **Iodofenphos** involves a targeted esterification process. The synthesis starts with O,O-dimethylthiophosphoryl chloride, which reacts with the sodium salt of 2,5-dichloro-4-iodophenol. This reaction is typically carried out in an organic solvent. The thiophosphoryl chloride acts as the electrophile, forming a phosphorothioate ester bond with the phenolate. The final product is then purified.

The following diagram outlines the general workflow for the synthesis of **Iodofenphos**.



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Caption: General synthesis workflow for **Iodofenphos**.

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## References

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